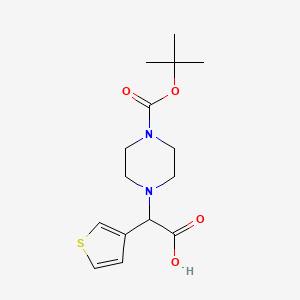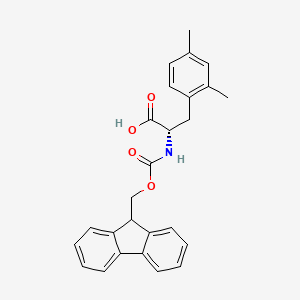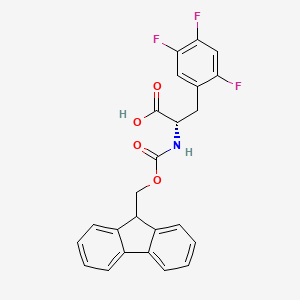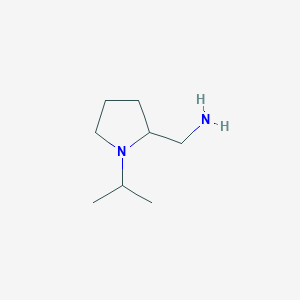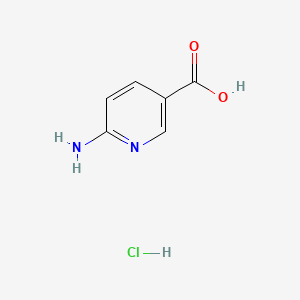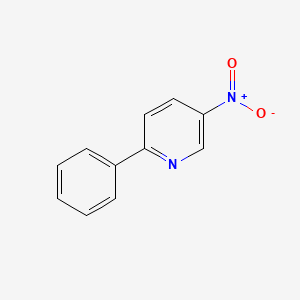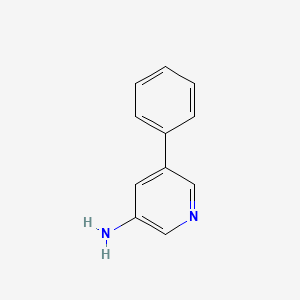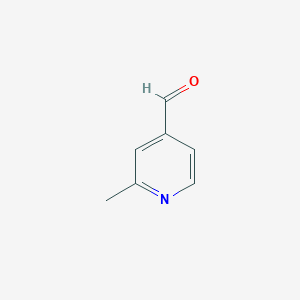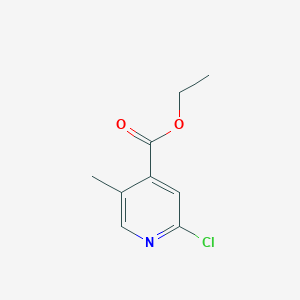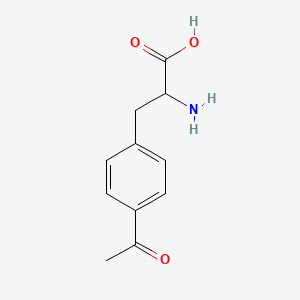![molecular formula C10H13NO5S2 B1333017 [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid CAS No. 309282-76-6](/img/structure/B1333017.png)
[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid: is a chemical compound with the molecular formula C10H13NO5S2 and a molecular weight of 291.34 g/mol . This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a thiophene ring, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
Morpholine derivatives are known to be involved in a wide range of biological activities .
Mode of Action
Morpholine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Morpholine derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Morpholine derivatives are known to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Morpholine derivatives are known to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid typically involves the sulfonation of thiophene derivatives followed by the introduction of the morpholine ring. One common method includes the reaction of thiophene-2-carboxylic acid with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with morpholine to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme inhibition and protein interactions. The morpholine ring and sulfonyl group are known to interact with biological macromolecules, making it a useful tool in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .
Comparison with Similar Compounds
- [5-(Morpholine-4-sulfonyl)-thiophen-3-yl]-acetic acid
- [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-propionic acid
- [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-butyric acid
Uniqueness: Compared to similar compounds, [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetic acid moiety allows for additional modifications and interactions, enhancing its versatility in various applications .
Properties
IUPAC Name |
2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11/h1-2H,3-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNRTTDFAKWFGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368334 |
Source


|
| Record name | [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309282-76-6 |
Source


|
| Record name | [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)
![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)
![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)
